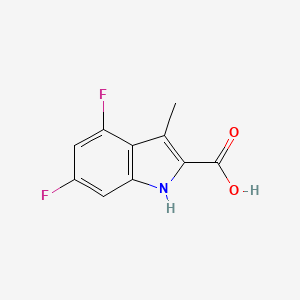

4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4,6-difluoro-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUTWPREYFGBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Formation of the indole core: This can be achieved through Fischer indole synthesis or other cyclization methods.

Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4,6-Difluoro-3-methyl-1H-indole-2-carboxaldehyde or this compound derivatives.

Reduction: Formation of 4,6-Difluoro-3-methyl-1H-indole-2-methanol or 4,6-Difluoro-3-methyl-1H-indole-2-carboxaldehyde.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4,6-difluoro-3-methyl-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds. Its unique substitution pattern enhances metabolic stability and bioavailability, making it valuable for drug development.

Biology

The compound has been extensively studied for its biological activities , including:

- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL .

- Antiviral Properties : A notable study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase, with IC50 values as low as 0.13 µM. This suggests potential for developing new antiviral agents targeting HIV .

Medicine

The compound is being investigated as a lead compound in drug discovery . Its potential anticancer properties have been highlighted in several studies:

- Anticancer Activity : Research has shown that it exhibits significant antiproliferative effects against breast cancer cell lines (MCF-7), outperforming established chemotherapeutics like doxorubicin in some cases .

Antiviral Activity Against HIV

A study focused on indole derivatives revealed their ability to inhibit HIV-1 integrase effectively. The binding conformation analysis indicated that the compound chelates magnesium ions within the active site of integrase, enhancing its inhibitory effect. Structural optimizations led to derivatives with improved activity profiles .

Anticancer Properties

In another investigation, indole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. Compounds demonstrated significant activity against MCF-7 cells, with some showing greater potency than doxorubicin, indicating the potential of these compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

Differences in fluorine placement significantly influence physicochemical and biological properties:

Key Insight: Fluorine at positions 4 and 6 (target compound) vs.

Functional Group Variations

The carboxylic acid group at position 2 can be replaced with carboxamides or esters, modulating reactivity and bioavailability:

Halogen and Substituent Variations

Substituents like chlorine or methyl groups influence steric and electronic profiles:

Key Insight : Methyl groups (e.g., at position 3 in the target compound) improve lipophilicity, while halogens like chlorine or fluorine fine-tune electronic properties.

Biological Activity

4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing various signaling pathways.

- Biochemical Pathways : These compounds are known to maintain intestinal homeostasis and modulate immune responses, which are crucial for overall health.

- Metabolism : The compound is a metabolite derived from tryptophan metabolism mediated by intestinal microorganisms, highlighting its role in gut health and systemic effects.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens. The compound's structure may enhance its bioavailability and metabolic stability, making it a candidate for further development in antimicrobial therapies.

- Antiviral Activity : Recent research has highlighted the efficacy of indole derivatives as inhibitors of HIV-1 integrase. For instance, modifications on similar indole derivatives have shown IC50 values as low as 0.13 µM in inhibiting integrase activity . This suggests that structural optimizations could enhance the antiviral properties of this compound.

Antiviral Activity Against HIV

A study focused on indole-2-carboxylic acid derivatives demonstrated significant inhibition of HIV-1 integrase. The binding conformation analysis revealed that the indole core effectively chelates magnesium ions within the active site of integrase. Structural optimizations led to derivatives with enhanced inhibitory effects (IC50 values ranging from 0.13 to 6.85 µM) compared to parent compounds .

Anticancer Properties

In another investigation, indole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. Compounds exhibited significant activity against breast cancer cells (MCF-7), with some showing greater potency than established chemotherapeutics like doxorubicin . This highlights the potential of this compound as a lead compound in cancer therapy.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial/Antiviral | TBD | Potential for further optimization |

| Indole derivative (Compound 3) | HIV Integrase Inhibitor | 12.41 | Significant structural modifications improve efficacy |

| NITD-349 (Indole derivative) | Anti-TB agent | 0.012 | Identified as preclinical agent for treating MDR-TB |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst yields carboxamide derivatives (e.g., 85–98% yields for Mycobacterium inhibitors) . Alternative routes involve chloroacetic acid and arylthiourea under similar acidic reflux conditions . Recrystallization from DMF/acetic acid is a common purification step .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:

- ¹H NMR : δ 13.10 (s, indole NH), 2.52 (s, methyl group) .

- ¹³C NMR : Peaks at δ 163.61 (carboxylic acid C=O) and 10.42 (methyl carbon) .

High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M−H]⁻ at 208.0173 for a difluoro-methyl analog) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Use fume hoods for reactions involving acetic acid reflux . Personal protective equipment (PPE) like nitrile gloves and lab coats is mandatory. Waste must be segregated and handled by certified disposal services due to potential environmental hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in carboxamide derivatization?

- Methodological Answer : Yields vary significantly with coupling agents. For example, Method A (rimantadine HCl coupling) achieves 85–98% yields, while Method B (3-chlorobenzoyl chloride) drops to 30% due to steric hindrance . Optimize by:

- Increasing equivalents of nucleophiles (e.g., 1.1 equiv of 3-formylindole).

- Using polar aprotic solvents (DMF) to enhance solubility .

- Monitoring reaction progress via TLC or HPLC to terminate at peak conversion.

Q. What strategies resolve contradictions between computational and experimental structural data?

- Methodological Answer : Discrepancies in predicted vs. observed crystal structures can arise from fluorine’s electronegativity altering electron density. Use:

- SHELX refinement : Adjust thermal parameters and occupancy rates for fluorine atoms in X-ray diffraction data .

- DFT calculations : Compare optimized geometries (e.g., bond angles at the indole core) with experimental NMR chemical shifts .

Q. How does fluorination impact the compound’s bioactivity in antimicrobial assays?

- Methodological Answer : Fluorine atoms enhance membrane permeability and metabolic stability. In Mycobacterium assays, 4,6-difluoro analogs show improved MIC values compared to non-fluorinated indoles. Design dose-response curves with concentrations ranging from 0.1–100 µM, using rifampicin as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.